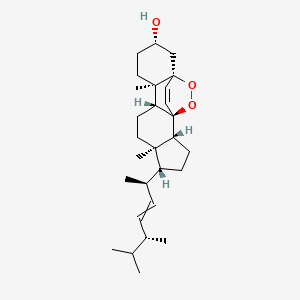

5,8-Ergosta-6,22-dien-3-ol, 5,8-epidioxy-

Description

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol |

InChI |

InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 |

InChI Key |

VXOZCESVZIRHCJ-SSMQBEIBSA-N |

Isomeric SMILES |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergosterol peroxide can be synthesized from ergosterol through a catalytic radical initiator (phloxine B) in the presence of oxygen and visible light, resulting in a hetero Diels–Alder reaction with excellent yields (93% isolated yield) . Additionally, esterification reactions of ergosterol peroxide with carboxylic acids, acyl chlorides, or anhydrides have been employed to produce various derivatives .

Industrial Production Methods: Industrial production of ergosterol peroxide often involves extraction from natural sources such as medicinal mushrooms. Techniques like supercritical fluid extraction, microwave-assisted extraction, and ultrasonic extraction using organic solvents (e.g., n-hexane, dichloromethane, methanol) are commonly used .

Chemical Reactions Analysis

Types of Reactions: Ergosterol peroxide undergoes various chemical reactions, including:

Oxidation: Conversion to other peroxides or oxides.

Reduction: Reduction of the peroxide bond to yield ergosterol.

Substitution: Esterification and SN2-type reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and radical initiators.

Reduction: Reducing agents like sodium borohydride.

Substitution: Carboxylic acids, acyl chlorides, anhydrides, and nucleophiles.

Major Products:

Oxidation: Various ergosterol oxides.

Reduction: Ergosterol.

Substitution: Ergosterol peroxide esters and other derivatives.

Scientific Research Applications

Ergosterol peroxide has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.

Biology: Studied for its role in cellular processes and localization within cells.

Medicine: Exhibits antiproliferative activity against cancer cell lines, including triple-negative breast cancer.

Mechanism of Action

Ergosterol peroxide exerts its effects through multiple mechanisms:

Anticancer Activity: Induces apoptosis and modulates the cell cycle in cancer cells. .

Molecular Targets: Targets include glutaminase 1 (GLS1), which is involved in glutamine hydrolysis, and various signaling pathways related to cancer cell survival and proliferation.

Comparison with Similar Compounds

Ergosterol peroxide is unique among ergostane-type steroids due to its peroxide bridge, which is crucial for its biological activity . Similar compounds include:

Ergosterol: The parent compound without the peroxide bridge, showing less biological activity.

Ergostane-type Steroids: Other derivatives with varying biological activities, often lacking the peroxide bridge.

Ergosterol peroxide stands out for its potent anticancer and antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.